Superior RFC-1 Substrate Affinity and Transport Kinetics vs. Methotrexate
Pralatrexate demonstrates significantly higher affinity and transport efficiency for the reduced folate carrier (RFC-1) compared to methotrexate (MTX). In HeLa cell lines expressing RFC, the influx Kt for pralatrexate was 0.52 μM, which is 1/10th the MTX influx Ki, indicating a much higher transport rate [1]. The Vmax/Km ratio for intracellular transport was 12.6 for pralatrexate versus 0.9 for MTX, a 14-fold increase [2]. This translates to a 10-fold higher binding affinity for RFC-1 [2]. Consequently, an extracellular concentration of MTX 50-fold higher than that of pralatrexate was required to achieve comparable intracellular drug levels and growth inhibition [3].
| Evidence Dimension | RFC-1-mediated transport affinity and rate |
|---|---|
| Target Compound Data | Kt = 0.52 μM; Vmax/Km = 12.6 |
| Comparator Or Baseline | MTX: Ki ~5.2 μM (estimated from Kt ratio); Vmax/Km = 0.9 |
| Quantified Difference | 10-fold higher affinity; 14-fold higher transport rate |
| Conditions | HeLa cell lines expressing RFC; in vitro transport assay |
Why This Matters
Superior transport kinetics ensure more efficient cellular uptake, which is a critical determinant of antitumor activity and a key differentiator when selecting an antifolate for in vitro studies where RFC-1 expression varies.
- [1] Visentin M, Unal ES, Zhao R, Goldman ID. The membrane transport and polyglutamation of pralatrexate: a new-generation dihydrofolate reductase inhibitor. Cancer Chemother Pharmacol. 2013;72(3):597-606. View Source
- [2] PRALATREXATE (PD004103). Probe Reports from the NIH Molecular Libraries Program. 2010. View Source
- [3] Visentin M, Zhao R, Goldman ID. The impact of 5-formyltetrahydrofolate on the anti-tumor activity of pralatrexate, as compared to methotrexate, in HeLa cells in vitro. Cancer Chemother Pharmacol. 2014;73(5):915-923. View Source
